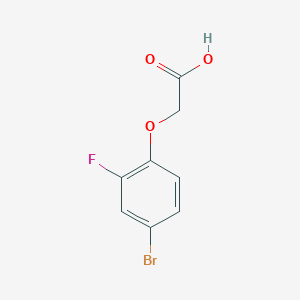

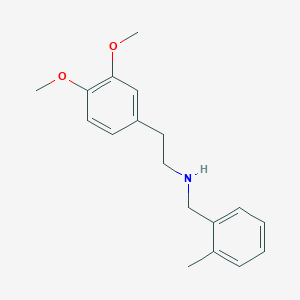

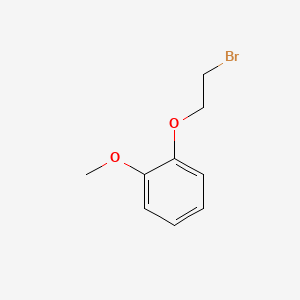

![molecular formula C13H15N3O3S B1271220 {[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid CAS No. 50616-43-8](/img/structure/B1271220.png)

{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are interesting as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They are also used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .

Synthesis Analysis

The synthesis of this class of compounds involves the reaction of 4H-1,2,4-triazole-3-thiol with chloroacetic acid and different aldehydes or isatin derivatives in acidic media . This results in various 5-substituted arylidene-thiazolotriazoles .Molecular Structure Analysis

The molecular structure of “{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid” comprises a 1,2,4-triazole ring, a propoxyphenyl group, and a thioacetic acid moiety . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .Scientific Research Applications

Medicinal and Industrial Applications of N-Containing Heterocycles

Summary

Nitrogen-containing heterocycles are an important division of organic chemistry. They mimic various endogenous metabolites and natural products, highlighting their pivotal role in current drug design .

Methods of Application

These compounds are used as pharmaceuticals, corrosion inhibitors, polymers, agrochemicals, dyes, developers, etc. Their catalytic behavior has rendered these compounds notable precursors in synthesizing various important organic compounds .

Results

The rate at which nitrogen heterocycles are synthesized explains this organic chemistry domain’s vitality and usefulness .

Synthetic and Medicinal Facets of 1,2,4-Triazolo

Summary

This review article focuses on the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities .

Methods of Application

The most common approach for the synthesis of 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines is through the use of 4-amino-3-mercaptotriazole and a variety of bielectrophiles .

Results

These compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Antimicrobial Activity of Novel α Compounds

Summary

This research focuses on the synthesis of novel α compounds and their potential antimicrobial activity .

Methods of Application

The specific methods of synthesis and application are not detailed in the available information .

Results

Most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs .

properties

IUPAC Name |

2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-2-7-19-10-6-4-3-5-9(10)12-14-13(16-15-12)20-8-11(17)18/h3-6H,2,7-8H2,1H3,(H,17,18)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFLBEPODGBOGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC(=NN2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366249 |

Source

|

| Record name | {[5-(2-Propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid | |

CAS RN |

50616-43-8 |

Source

|

| Record name | {[5-(2-Propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

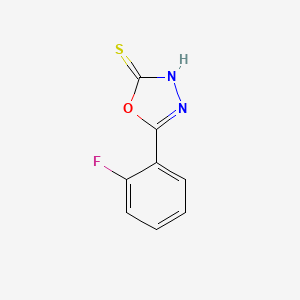

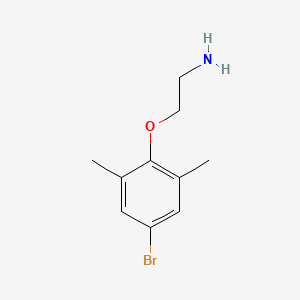

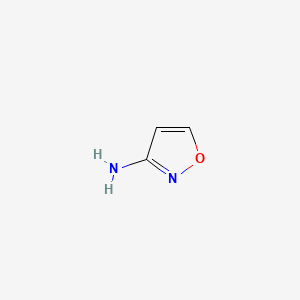

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

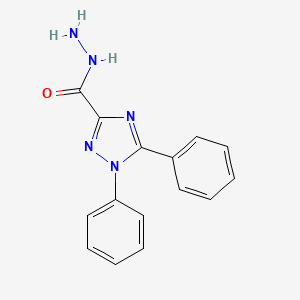

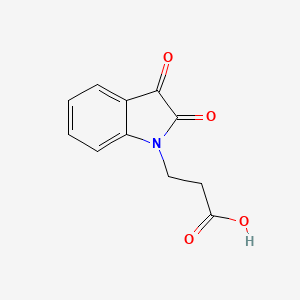

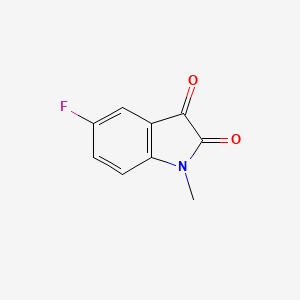

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

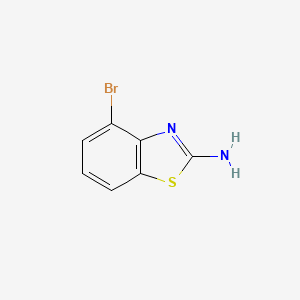

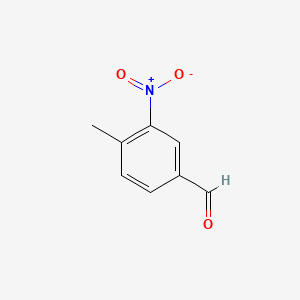

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)